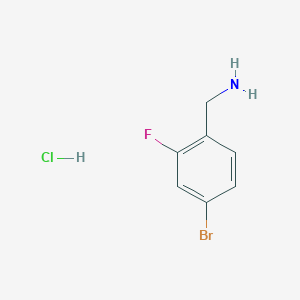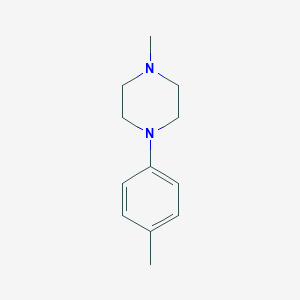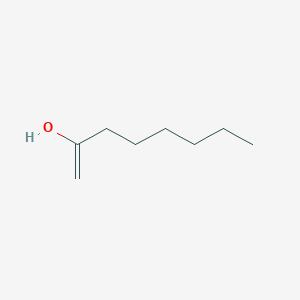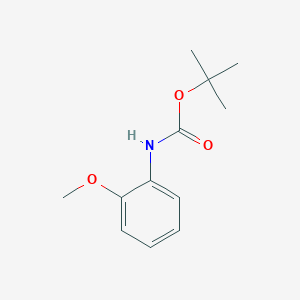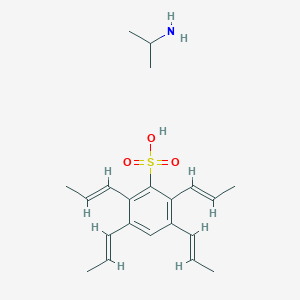
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TPSPA and is a derivative of sulfonic acid. TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The resulting compound has shown promising results in various scientific applications.
Applications De Recherche Scientifique
TPSPA has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the development of new drugs and therapeutic agents. TPSPA has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of TPSPA is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins in the body. TPSPA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
TPSPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPSPA has also been found to reduce oxidative stress and improve mitochondrial function. It has been suggested that TPSPA may have a neuroprotective effect by reducing the accumulation of amyloid-beta protein in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TPSPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, TPSPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on TPSPA. One potential area of research is the development of TPSPA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TPSPA and its potential targets in the body. Additionally, further studies are needed to determine the optimal conditions for the synthesis and purification of TPSPA and to evaluate its potential toxicity and side effects.
Conclusion:
In conclusion, TPSPA is a promising compound that has shown potential in various scientific research applications. It is synthesized by reacting tetrapropenylbenzene with 2-propanamine and has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. TPSPA has several advantages for lab experiments, including its ease of synthesis and stability. However, further research is needed to fully understand the mechanism of action of TPSPA and its potential toxicity and side effects.
Méthodes De Synthèse
TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting compound is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Numéro CAS |
157966-96-6 |
|---|---|
Nom du produit |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Formule moléculaire |
C21H31NO3S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.C3H9N/c1-5-9-14-13-15(10-6-2)17(12-8-4)18(22(19,20)21)16(14)11-7-3;1-3(2)4/h5-13H,1-4H3,(H,19,20,21);3H,4H2,1-2H3/b9-5+,10-6+,11-7+,12-8+; |
Clé InChI |
AGLGSOAIMWQNCZ-HPDMOCHCSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C(=C1/C=C/C)S(=O)(=O)O)/C=C/C)/C=C/C.CC(C)N |
SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
SMILES canonique |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
Autres numéros CAS |
157966-96-6 |
Synonymes |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
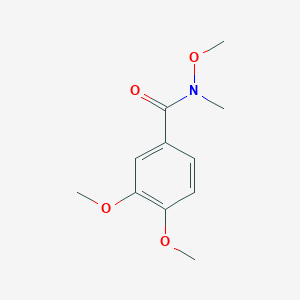
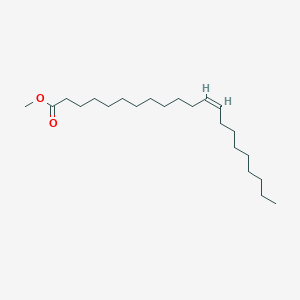
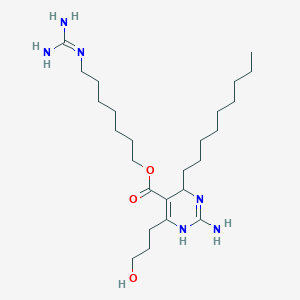
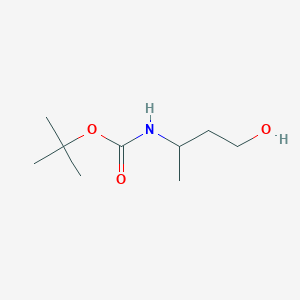
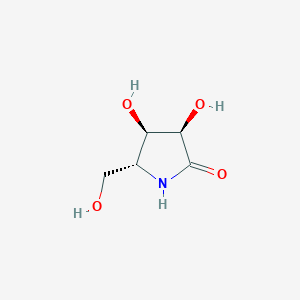

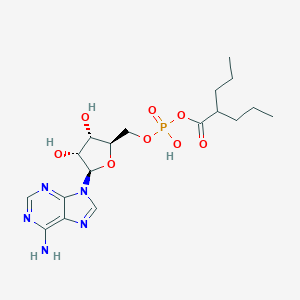
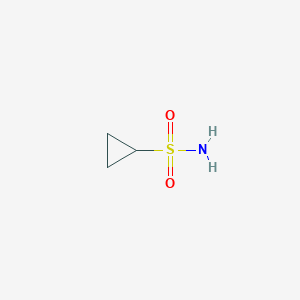
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
